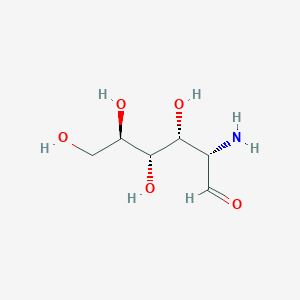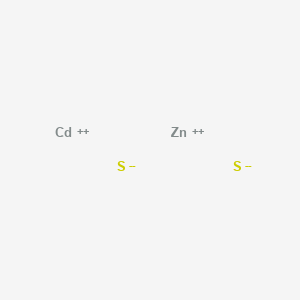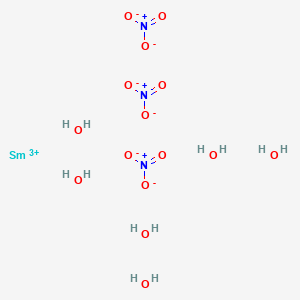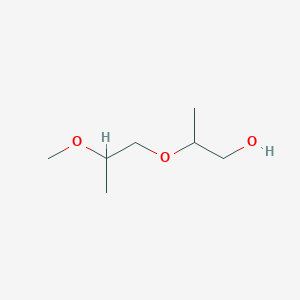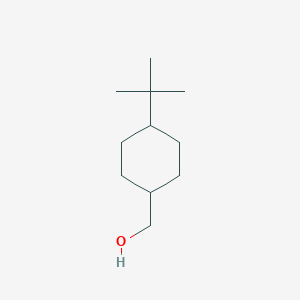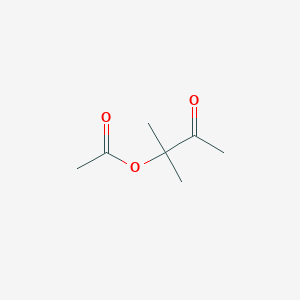
3-乙酰氧基-3-甲基-2-丁酮
描述
3-Acetoxy-3-methyl-2-butanone, also known as 2-butanone, 3-acetoxy-3-methyl-, is a chemical compound with the formula C7H12O3 . It has a molecular weight of 144.1684 . This compound is also available as a 2D Mol file or as a computed 3D SD file .
Molecular Structure Analysis
The IUPAC Standard InChI for 3-Acetoxy-3-methyl-2-butanone is InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-3-methyl-2-butanone include a normal boiling temperature, critical temperature, and critical pressure . It also has a specific density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, and refractive index . The compound also has specific viscosity and thermal conductivity .科学研究应用
用于生产乙偶姻的生物催化:一项研究证明了使用工程化枯草芽孢杆菌作为全细胞生物催化剂,将 2,3-丁二醇有效转化为乙偶姻,一种重要的食品香料和生物基化学品。该过程涉及 NAD+ 再生系统,实现了高乙偶姻生产率 (Bao 等,2014).
材料表面的表征:1991 年的一项研究利用 2-甲基-3-丁炔-2-醇表征材料表面的酸碱性质,其中 3-羟基-3-甲基-2-丁酮的产生表明两性催化剂具有酸碱离子对 (Lauron-Pernot 等,1991).
乙偶姻的酶促合成:另一项研究探索了使用特定醇脱氢酶从内消旋-2,3-丁二醇生产对映选择性乙偶姻的酶促途径,证明了其在化妆品和化学合成应用中的潜力 (Kochius 等,2014).
大气化学:对 3-羟基-3-甲基-2-丁酮与 Cl 原子对流层反应的动力学和机理的研究提供了对大气化学的见解,特别是关于该化合物与大气氧化剂的反应性 (Sleiman 等,2014).
电光应用:一项研究重点介绍了 α-羟基甲基酮的合成,包括 3-羟基-3-甲基-2-丁酮,作为用于非线性光学生色团的电光受体的先驱 (He 等,2002).
用于乙偶姻合成的酶促反应:开发了一种无细胞级联酶促反应,用于从丙酮酸合成乙偶姻,展示了一种高效的生物基方法来生产这种化学品 (Jia 等,2017).
安全和危害
3-Acetoxy-3-methyl-2-butanone is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is recommended to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .
属性
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJOZIJFBJYYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496419 | |
| Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-3-methyl-2-butanone | |
CAS RN |
10235-71-9 | |
| Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


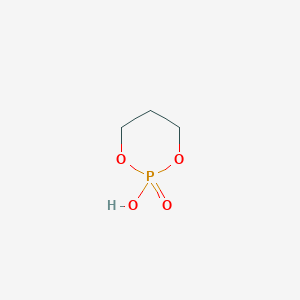


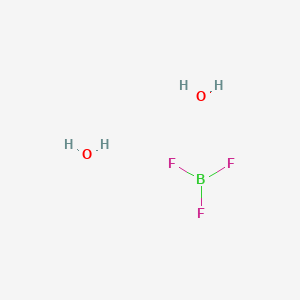
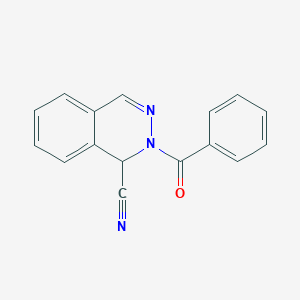
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)

